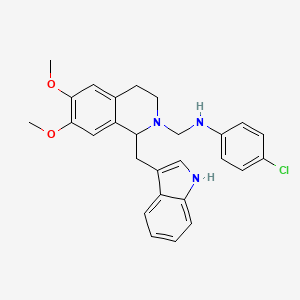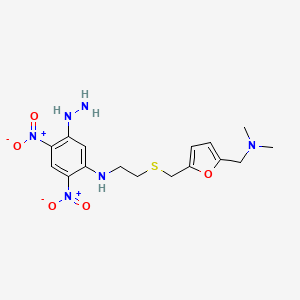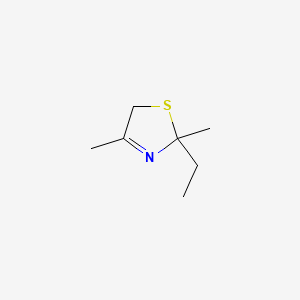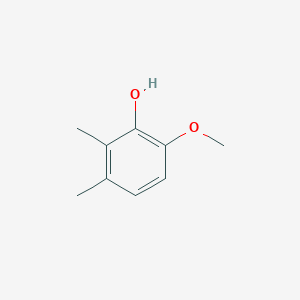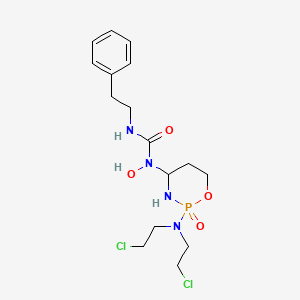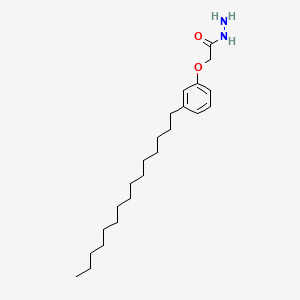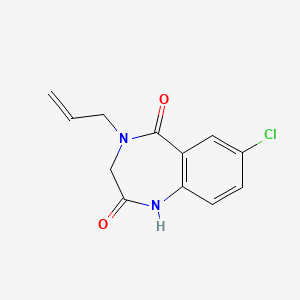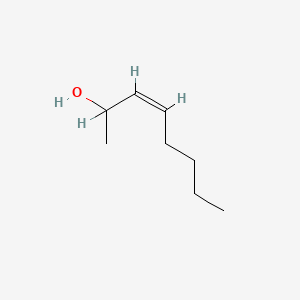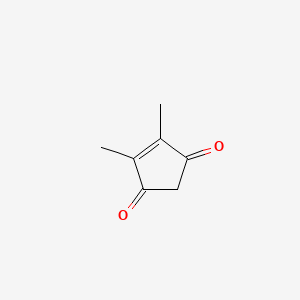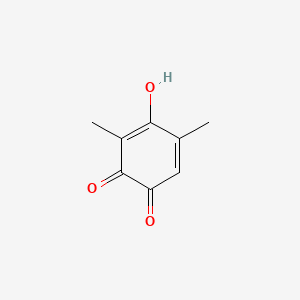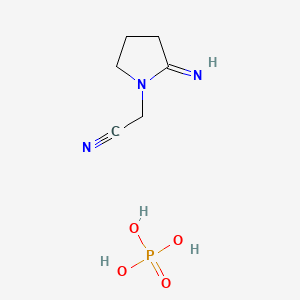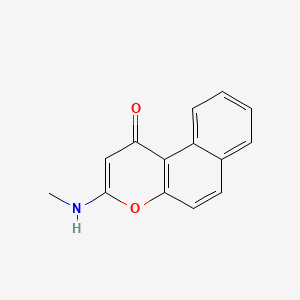
1H-Naphtho(2,1-b)pyran-1-one, 3-(methylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Naphtho(2,1-b)pyran-1-one, 3-(methylamino)- is an organic compound with a complex structure that includes a naphthopyran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Naphtho(2,1-b)pyran-1-one, 3-(methylamino)- typically involves multicomponent reactions. One common method is the condensation of 1-naphthol with aldehydes and oxobenzenepropane derivatives in the presence of a catalyst like BF3.OEt2 under solvent-free conditions . This method is efficient and environmentally friendly.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as solvent-free reactions and the use of recyclable catalysts, are likely to be employed to ensure sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1H-Naphtho(2,1-b)pyran-1-one, 3-(methylamino)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of naphthoquinones, while reduction can yield naphthopyran derivatives with reduced functional groups.
Scientific Research Applications
1H-Naphtho(2,1-b)pyran-1-one, 3-(methylamino)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Naphtho(2,1-b)pyran-1-one, 3-(methylamino)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like DNA-PK and topoisomerase II, leading to its anticancer effects . The exact molecular pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 1H-Naphtho(2,1-b)pyran-1-one, 3-(dimethylamino)-
- 1H-Naphtho(2,1-b)pyran-1-one, 3-(ethylmethylamino)-
Uniqueness
1H-Naphtho(2,1-b)pyran-1-one, 3-(methylamino)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs. Its methylamino group plays a crucial role in its interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
71510-98-0 |
|---|---|
Molecular Formula |
C14H11NO2 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
3-(methylamino)benzo[f]chromen-1-one |
InChI |
InChI=1S/C14H11NO2/c1-15-13-8-11(16)14-10-5-3-2-4-9(10)6-7-12(14)17-13/h2-8,15H,1H3 |
InChI Key |
BRPRXHSBUHXHOX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=O)C2=C(O1)C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


